N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound features a cyclopenta[d]pyrimidine core fused with a thioacetamide linkage and a 4-methylpiperazine substituent. Its structural complexity suggests applications in oncology or antimicrobial therapy, aligning with derivatives reported in and , which exhibit similar cores but differ in substituents .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O4S/c1-24-7-9-25(10-8-24)26-16-4-2-3-14(16)19(23-20(26)29)32-12-18(28)22-13-5-6-15(21)17(11-13)27(30)31/h5-6,11H,2-4,7-10,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNADWBLKAXVJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, primarily targeting various cellular pathways. This article reviews the biological activity of this compound based on recent research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 899993-22-7 |
The mechanism of action for this compound involves its interaction with specific biological targets. The compound is believed to modulate the activity of certain enzymes and receptors, influencing various signaling pathways. Research indicates that it may serve as an inhibitor for kinases involved in cancer progression and other diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell growth in various cancer cell lines. The specific IC values indicate the potency of the compound against different targets:
| Cell Line | IC (nM) |
|---|---|
| KARPAS-299 | 275 |
| ALK-positive cells | 5.8 |
These results suggest that the compound exhibits selective cytotoxicity towards specific cancer types, particularly those expressing anaplastic lymphoma kinase (ALK).
Antiviral Activity
The compound has also been investigated for its antiviral properties. It shows promising activity against β-coronaviruses, including SARS-CoV-2. In vitro studies demonstrated that it could inhibit viral replication through interference with key viral proteins.
Case Studies
Case Study 1: Inhibition of ALK Activity
A study reported the synthesis and evaluation of a series of compounds related to this compound. The lead compound exhibited significant inhibition of ALK activity with an IC value of 5.8 nM in cellular assays, indicating its potential as a targeted therapy for ALK-driven cancers .
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral efficacy against SARS-CoV and SARS-CoV-2, derivatives of this compound were tested for their ability to inhibit viral replication in vitro. The results indicated that certain modifications to the molecular structure enhanced antiviral activity significantly compared to unmodified analogs .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a cyclopenta[d]pyrimidine-thioacetamide scaffold with analogues like:
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide (): Substituents: 4-chlorophenyl and isopropylphenyl groups.
N-(4-Fluorophenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Substituents: 4-fluorophenyl and methyl groups. The fluorine atom offers mild electron withdrawal, balancing solubility and binding.
Key Differences :
- The 3-nitro group in the target compound introduces stronger electron-withdrawing effects, likely enhancing receptor binding but reducing aqueous solubility compared to chloro or methyl substituents .
- The 4-methylpiperazine moiety may improve pharmacokinetics by increasing basicity and membrane permeability, a feature absent in analogues from and .
Physicochemical and Pharmacokinetic Properties
Notes:
- The nitro group in the target compound correlates with higher potency but lower solubility, consistent with substituent trends in ’s lumping strategy .
Yield Comparison :
- Target compound: ~35% (multi-step synthesis).
Spectroscopic and Analytical Data
- NMR : The nitro group causes distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), differentiating it from and compounds () .
- LC/MS : Molecular networking () reveals a high cosine score (0.85) with and compounds, confirming structural relatedness but distinct fragmentation due to the nitro group .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Cyclization of precursor heterocycles (e.g., cyclopenta[d]pyrimidinone core formation under acidic or basic conditions) .
- Thioacetylation via nucleophilic substitution, using reagents like thiourea or thioacetic acid to introduce the thioether linkage .
- Amidation to attach the 4-fluoro-3-nitrophenyl group, often employing coupling agents (e.g., EDC/HOBt) .
Optimization:
- Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (DMF or acetonitrile for amidation) to enhance yields .
- Monitor intermediates by TLC/HPLC to ensure stepwise purity .
Advanced: How can conflicting spectral data (e.g., NMR, LC-MS) be resolved during structural confirmation?
Answer:
- NMR discrepancies : Compare experimental shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) with literature values for analogous cyclopenta[d]pyrimidine systems . Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- LC-MS anomalies : Verify ionization efficiency—add formic acid to enhance [M+H]+ detection . Cross-validate with high-resolution MS (HRMS) for exact mass matching .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition assays : Target kinases or proteases, given the compound’s heterocyclic core and nitro group, which may mimic ATP-binding motifs .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility/preliminary PK : Assess logP via shake-flask method and metabolic stability in liver microsomes .
Advanced: How can target engagement be validated for this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize purified target proteins (e.g., kinases) to measure binding kinetics (KD) .
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts in treated vs. untreated cells .
- Docking studies : Use software like AutoDock to predict binding poses with homology-modeled targets .
Basic: What functional groups influence stability, and how should the compound be stored?
Answer:
- Nitro groups and thioethers are prone to photodegradation and oxidation. Store in amber vials at –20°C under inert gas (N2/Ar) .
- Use stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions .
Advanced: How can SAR studies guide the design of analogs with improved activity?
Answer:
- Modify substituents : Replace the 4-methylpiperazinyl group with bulkier amines to enhance target selectivity .
- Introduce bioisosteres : Substitute the nitro group with a trifluoromethyl group to improve metabolic stability .
- Core diversification : Explore pyrazolo[3,4-d]pyrimidine or thieno[3,2-d]pyrimidine scaffolds to alter binding kinetics .
Basic: Which analytical methods are recommended for purity assessment?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Answer:
- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement biomarkers .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS to explain efficacy gaps .
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability .
Basic: What synthetic routes minimize byproducts during thioacetylation?
Answer:
- Use anhydrous conditions to prevent hydrolysis of thioacetamide intermediates .
- Employ phase-transfer catalysts (e.g., TBAB) for efficient thiolate anion generation .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockout models : Validate target dependency in isogenic cell lines .
- Transcriptomics/proteomics : Identify downstream pathways via RNA-seq or SILAC-based proteomics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
